4-(2-Aminobenzyl)-N-ethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

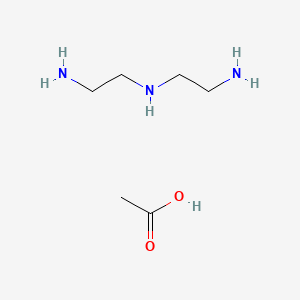

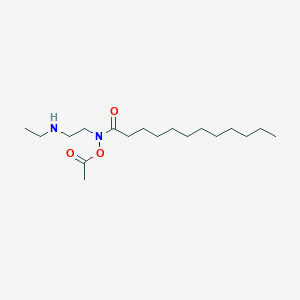

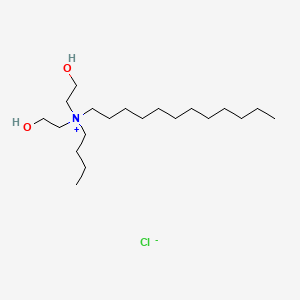

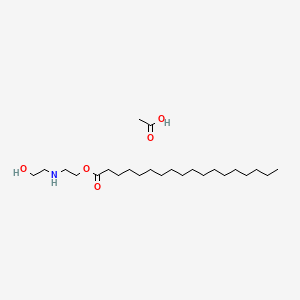

4-(2-Aminobenzyl)-N-ethylaniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group substituted with an amino group at the ortho position and an ethyl group attached to the nitrogen atom of the aniline moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Aminobenzyl)-N-Ethylanilin kann über verschiedene Synthesewege erfolgen. Eine gängige Methode umfasst die Reaktion von 2-Nitrobenzylchlorid mit N-Ethylanilin in Gegenwart eines Reduktionsmittels wie Eisenpulver oder Zinnchlorid. Die Reaktion verläuft über die Reduktion der Nitrogruppe zu einer Aminogruppe, gefolgt von einer nucleophilen Substitution, um das gewünschte Produkt zu bilden.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 4-(2-Aminobenzyl)-N-Ethylanilin große Batch- oder kontinuierliche Verfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab. Katalysatoren und optimierte Reaktionsbedingungen werden eingesetzt, um die Effizienz und Selektivität der Synthese zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2-Aminobenzyl)-N-Ethylanilin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Benzolring auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Sulfonylchloride und Nitrierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Nitrosoderivate, Nitroderivate und verschiedene substituierte aromatische Verbindungen, abhängig von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

4-(2-Aminobenzyl)-N-Ethylanilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Baustein für die Herstellung verschiedener Funktionsmaterialien verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2-Aminobenzyl)-N-Ethylanilin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann als Ligand wirken und an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab. In der medizinischen Chemie kann die Verbindung beispielsweise bestimmte Enzyme hemmen oder aktivieren, was zu therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 4-(2-Aminobenzyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(2-Aminobenzyl)-N-Methylanilin: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Ethylgruppe.

4-(2-Aminobenzyl)-N-Propylanilin: Ähnliche Struktur, aber mit einer Propylgruppe anstelle einer Ethylgruppe.

4-(2-Aminobenzyl)-N-Butylanilin: Ähnliche Struktur, aber mit einer Butylgruppe anstelle einer Ethylgruppe.

Einzigartigkeit

4-(2-Aminobenzyl)-N-Ethylanilin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Ethylgruppe kann die Löslichkeit, Stabilität und Wechselwirkung der Verbindung mit molekularen Zielen beeinflussen, wodurch sie sich von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

CAS-Nummer |

85423-07-0 |

|---|---|

Molekularformel |

C15H18N2 |

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

2-[[4-(ethylamino)phenyl]methyl]aniline |

InChI |

InChI=1S/C15H18N2/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10,17H,2,11,16H2,1H3 |

InChI-Schlüssel |

JQGOIXBUKFWGRC-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=CC=C(C=C1)CC2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)